thromboxane A2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

TXA2 and Platelet Aggregation

One of the primary areas of research revolves around TXA2's role in platelet aggregation. TXA2 is a powerful inducer of platelet aggregation, causing platelets to clump together and form a clot at the site of injury. This function is vital for maintaining normal blood clotting. Researchers utilize TXA2 to study platelet function in vitro (in a laboratory setting) and investigate its interaction with other platelet activating agents []. Additionally, TXA2 receptor antagonists are being explored as potential antiplatelet drugs to prevent excessive clot formation in conditions like stroke and myocardial infarction (heart attack) [].

TXA2 and Cardiovascular Disease

Thromboxane A2 is implicated in the pathogenesis of various cardiovascular diseases. Research suggests that TXA2 contributes to vasoconstriction (narrowing of blood vessels), which can elevate blood pressure and restrict blood flow to the heart and other organs. Studies investigate the potential of TXA2 modulators, such as receptor antagonists and synthase inhibitors, in managing conditions like atherosclerosis (plaque buildup in arteries) and coronary artery disease.

TXA2 and Other Diseases

Scientific research is exploring the potential involvement of TXA2 in various other diseases beyond cardiovascular issues. Studies investigate the role of TXA2 in:

- Pulmonary diseases: TXA2 may contribute to bronchoconstriction (airway narrowing) in asthma and other respiratory conditions [].

- Inflammation: TXA2's role in inflammatory processes is being explored, with potential implications for diseases like arthritis and inflammatory bowel disease.

- Cancer: Recent research suggests TXA2 might be involved in tumor growth and metastasis (spread of cancer).

Thromboxane A2 is a potent lipid mediator belonging to the eicosanoid family, which are derived from arachidonic acid. It plays a crucial role in hemostasis and is primarily produced by activated platelets. Thromboxane A2 is synthesized from prostaglandin H2 through the action of thromboxane synthase. Its primary functions include promoting platelet aggregation and vasoconstriction, making it essential in the physiological response to injury and inflammation. The compound acts through specific receptors known as thromboxane A2 receptors, which are G protein-coupled receptors that mediate its biological effects in various tissues, including platelets and vascular smooth muscle cells .

TXA2 exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on platelets, particularly the thromboxane receptor (TP). This binding triggers a signaling cascade that leads to several key events:

- Platelet aggregation: TXA2 activates platelets, causing them to change shape and stick together, forming a clot at the site of injury [].

- Vasoconstriction: TXA2 stimulates the smooth muscle cells in blood vessel walls to contract, narrowing the blood vessel and reducing blood flow to the injured area [].

These actions of TXA2 are crucial for stopping bleeding but can also contribute to the formation of blood clots in arteries, potentially leading to heart attack or stroke if dysregulated [].

Physical and Chemical Properties

Due to its short half-life, there is limited data on the physical and chemical properties of TXA2. However, TXB2, its stable metabolite, is a colorless oil with a melting point of around 60°C [].

The synthesis of thromboxane A2 involves several key enzymatic steps:

- Release of Arachidonic Acid: Phospholipase A2 cleaves arachidonic acid from membrane phospholipids.

- Conversion to Prostaglandin H2: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2.

- Formation of Thromboxane A2: Prostaglandin H2 is then converted into thromboxane A2 by thromboxane synthase.

Thromboxane A2 is highly unstable and rapidly hydrolyzes to thromboxane B2, which is biologically inactive, within approximately 30 seconds in aqueous solutions .

Thromboxane A2 exhibits several critical biological activities:

- Platelet Aggregation: It enhances the activation of platelets and promotes their aggregation, which is vital for blood clot formation.

- Vasoconstriction: Thromboxane A2 induces contraction of vascular smooth muscle, leading to increased blood pressure and reduced blood flow to non-injured tissues.

- Inflammatory Response: It contributes to the inflammatory response by recruiting additional platelets and activating other immune cells .

These actions are mediated through two splice variants of its receptor, thromboxane A2 receptor alpha and beta, each coupling to different intracellular signaling pathways, thereby amplifying platelet responses during hemostatic events .

The synthesis of thromboxane A2 can be achieved through various chemical methods, with a focus on stability due to its short half-life. Some notable methods include:

- Natural Synthesis: Utilizing activated platelets or other cells that naturally produce thromboxane A2.

- Chemical Synthesis: Developing stable analogs such as U46619 and monofluorinated derivatives that mimic thromboxane A2's structure while enhancing stability for experimental use .

- Fluorinated Analogues: Recent studies have focused on synthesizing fluorinated analogs that exhibit greater stability compared to natural thromboxane A2, allowing for more extended biological studies .

Thromboxane A2 has several significant applications in both clinical and research settings:

- Cardiovascular Research: Its role in platelet aggregation makes it a target for antiplatelet therapies, such as aspirin, which inhibits its synthesis.

- Pharmacological Studies: Researchers utilize stable analogs of thromboxane A2 to study platelet function and the mechanisms underlying thrombosis and hemostasis.

- Diagnostic Marker: Levels of metabolites like 11-dehydrothromboxane B2 are used as indirect markers for thromboxane A2 production in clinical settings .

Studies have demonstrated that thromboxane A2 interacts with various cellular pathways:

- G Protein-Coupled Receptor Signaling: Activation of the thromboxane A2 receptor leads to intracellular calcium mobilization and activation of phospholipase C pathways, which are crucial for platelet activation.

- Cross-Talk with Other Agonists: Thromboxane A2's effects are often amplified by co-stimulation with other agonists like adenosine diphosphate and collagen, highlighting its role in a complex signaling network during hemostasis .

Thromboxane A2 shares structural and functional similarities with other eicosanoids. Here are some comparable compounds:

| Compound | Key Characteristics | Unique Aspects |

|---|---|---|

| Prostaglandin E2 | Mediates inflammation and pain; vasodilator | Opposes vasoconstriction effects |

| Prostaglandin I2 | Inhibits platelet aggregation; vasodilator | Functions as a natural antagonist to thromboxane A2 |

| Leukotriene B4 | Promotes inflammation; chemotactic agent for neutrophils | Primarily involved in immune response |

| Isoprostanes | Free radical-induced products; can activate similar receptors | Reflect oxidative stress conditions |

Thromboxane A2's unique prothrombotic properties distinguish it from these compounds, particularly its direct role in platelet activation during hemostatic processes .

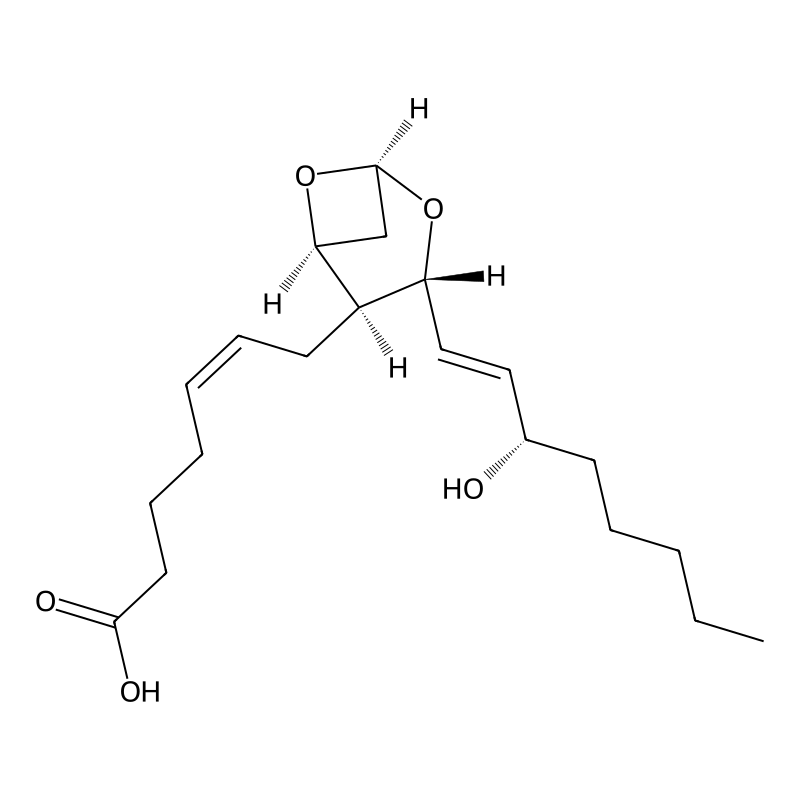

Molecular Structure and Physicochemical Properties

Molecular Formula (C20H32O5) and Structural Characteristics

Thromboxane A2 has the molecular formula C20H32O5 and a molar mass of 352.5 g/mol. Its structure features a bicyclic oxaneoxetane ring system, which distinguishes it from other prostaglandins (Figure 1). The core structure includes:

- A cyclopentane ring fused to a tetrahydrofuran ring (oxane component).

- A carboxylic acid group at position 1, critical for receptor binding.

- Two double bonds at positions 5Z and 13E, contributing to its conformational flexibility.

The epoxide group within the oxane ring is essential for its biological activity but also renders the molecule highly reactive.

Three-Dimensional Conformation and Functional Groups

The 3D structure of thromboxane A2 is characterized by:

- A bent conformation due to steric hindrance between the cyclopentane and oxane rings.

- A hydrophobic side chain extending from the oxane ring, which interacts with lipid membranes.

- Hydroxyl groups at positions 9 and 11, stabilized by intramolecular hydrogen bonds.

Nuclear magnetic resonance (NMR) studies reveal that the disulfide bond between extracellular loops of its receptor (TP) modulates ligand docking, emphasizing the role of TXA2’s epoxy group in receptor activation.

Physicochemical Properties and Stability Parameters

| Property | Value | Source |

|---|---|---|

| Solubility in water | Low (hydrolyzes rapidly) | |

| LogP (octanol/water) | 3.2 ± 0.3 | |

| Melting point | Not applicable (decomposes) | |

| pKa (carboxylic acid) | 4.7 |

Thromboxane A2 is lipophilic, facilitating its diffusion through cell membranes. However, its epoxide group makes it highly susceptible to hydrolysis, limiting its stability in aqueous environments.

Stability and Degradation Kinetics

Half-Life Determinants in Aqueous Solutions

Thromboxane A2 undergoes rapid hydrolysis with a half-life of 32 seconds at 37°C and pH 7.4. Key factors influencing its degradation include:

- pH: Stability decreases in acidic conditions (t1/2 = 64 minutes at pH 1.25).

- Temperature: Hydrolysis accelerates at higher temperatures (Q10 = 2.1).

- Ionic strength: Salt concentrations >100 mM destabilize the epoxide ring.

Hydration to Thromboxane B2

The primary degradation pathway involves nucleophilic attack by water on the epoxide group, yielding thromboxane B2 (TXB2):

$$

\text{TXA}2 + \text{H}2\text{O} \rightarrow \text{TXB}_2 + \text{H}^+

$$

This reaction follows pseudo-first-order kinetics, with a rate constant of $$ k = 2.16 \times 10^{-2} \, \text{s}^{-1} $$ at 37°C.

Comparative Stability Analysis with Fluorinated Analogs

Fluorination at strategic positions enhances stability:

| Compound | Half-Life (pH 7.4, 37°C) | Stability vs. TXA2 |

|---|---|---|

| TXA2 | 32 seconds | 1× |

| F-TXA2 | 20 days | 54,000× |

| F2-TXA2 | 46 weeks | 1,008,000× |

Fluorinated analogs resist hydrolysis due to electron-withdrawing effects that stabilize the epoxide ring. For example, F2-TXA2’s half-life at pH 1.25 is 64 minutes, compared to TXA2’s 32 seconds.

TPα and TPβ Receptor Variants

The human thromboxane A2 receptor exists as two distinct isoforms, designated thromboxane prostanoid receptor alpha and thromboxane prostanoid receptor beta, which arise through alternative mRNA splicing of the TBXA2R gene [1] [2] [3]. This receptor heterogeneity represents a unique characteristic among prostanoid receptors, as these isoforms are specific to humans and higher primates, while rodents express only the alpha variant [1] [3].

Thromboxane prostanoid receptor alpha comprises 343 amino acids with a molecular weight of approximately 37.5 kilodaltons [1] [2]. This isoform represents the originally cloned receptor from human placenta and serves as the predominant form expressed in platelets [1] [2] [3]. Thromboxane prostanoid receptor beta consists of 407 amino acids with a molecular weight of approximately 44 kilodaltons, featuring an extended carboxyl-terminal cytoplasmic domain that distinguishes it from the alpha variant [1] [2] [3].

The structural divergence between these isoforms occurs exclusively within their carboxyl-terminal regions. The first 328 amino acids remain identical between both variants, with the beta isoform exhibiting a 64-amino acid extension in its cytoplasmic tail [1] [4] [2]. This differential arises from alternative splicing within exon 3 of the TBXA2R gene, where the alpha isoform utilizes a proximal splice site while the beta isoform employs a distal splice site [1] [4].

The isoforms display distinct patterns of cellular trafficking and membrane localization. Thromboxane prostanoid receptor alpha demonstrates minimal constitutive internalization and limited agonist-induced endocytosis [4] [5]. In contrast, thromboxane prostanoid receptor beta undergoes rapid agonist-induced internalization and exhibits extensive receptor recycling through perinuclear endosomal compartments [4] [5]. These trafficking differences directly correlate with the extended cytoplasmic domain of the beta isoform, which contains multiple regulatory sequences absent in the alpha variant [4].

Molecular Structure of TP Receptors

Both thromboxane A2 receptor isoforms conform to the canonical seven-transmembrane domain architecture characteristic of G protein-coupled receptors [1] [2] [6]. The crystal structures of the human thromboxane A2 receptor bound to antagonists ramatroban and daltroban, resolved at 2.5 Å and 3.0 Å respectively, reveal critical structural features essential for ligand recognition and receptor activation [7] [6].

The ligand-binding pocket exhibits a distinctive architecture characterized by a hydrophobic cavity capped by two layers of extracellular loops [7] [6]. This binding domain demonstrates significant depth and complexity, with the pocket extending deep into the transmembrane core and being stabilized by two critical disulfide bonds [7] [6]. The first disulfide bond connects cysteine residues in the second extracellular loop to transmembrane domain 3, while the second disulfide bond provides additional structural stabilization [7] [8] [9].

Extracellular loop 2 plays a particularly important role in ligand recognition, adopting a beta-turn conformation at residues 180 and 185 [9]. Nuclear magnetic resonance studies of synthetic peptides corresponding to this loop reveal a distance of 14.2 Å between the amino and carboxyl termini, precisely matching the spatial constraints imposed by the transmembrane helices [9]. Extracellular loop 3, spanning residues 271-289, demonstrates a beta-turn structure from residues 278 to 281 and exhibits direct ligand interaction capabilities [8].

The transmembrane domains form the primary structural framework for the ligand-binding cavity. Mutagenesis studies indicate that all transmembrane regions except transmembrane domain 2 contribute to ligand binding affinity [1]. Specifically, the carboxyl-terminal portion of extracellular domain 3, encompassing amino acids 183-193, represents a critical region for both radioligand binding and functional activation [10].

Tissue Distribution and Expression Patterns

The expression patterns of thromboxane prostanoid receptor alpha and thromboxane prostanoid receptor beta demonstrate remarkable tissue specificity and functional specialization [11] [12] [13]. Human platelets express predominantly the alpha isoform at high concentrations, with only residual messenger ribonucleic acid detected for the beta variant [1] [2] [12]. This selective expression pattern correlates with the primary role of platelets in hemostatic responses requiring rapid and robust thromboxane A2 signaling [1] [2].

Endothelial cells exhibit a contrasting expression profile, with primary human umbilical vein endothelial cells expressing approximately six-fold higher levels of the alpha isoform compared to the beta isoform [11] [12]. However, the absolute expression levels of the beta isoform in endothelial cells exceed those observed in platelets, suggesting specialized roles in vascular homeostasis and angiogenic processes [11] [14]. The beta isoform expression in endothelial cells correlates with enhanced angiostatic signaling and the regulation of vascular endothelial growth factor receptor expression [14].

Vascular smooth muscle cells demonstrate variable expression of both isoforms, with age-dependent regulatory patterns observed in different vascular beds [11] [13]. Fetal vascular smooth muscle expresses higher levels of the beta isoform compared to adult tissues, suggesting developmental regulation of receptor expression [11] [13]. The alpha isoform predominates in adult vascular smooth muscle, consistent with its role in vasoconstriction and smooth muscle proliferation [11] [13].

Renal tissues express both isoforms with functional significance in glomerular hemodynamics and tubular function [15] [16]. Thymic tissue demonstrates a three-fold higher expression of the alpha isoform compared to the beta variant, correlating with the role of thromboxane A2 in thymocyte maturation and apoptotic selection [13] [16]. Prostate tissues exhibit differential isoform expression patterns that correlate with pathological progression, with the beta isoform showing increased expression in malignant versus benign tissue [17] [18].

Hepatoblastoma cell lines uniquely express the alpha isoform exclusively, with no detectable beta isoform messenger ribonucleic acid [11] [12]. This selective expression pattern provides a valuable model system for studying alpha isoform-specific signaling mechanisms [11] [12]. Brain tissues demonstrate inducible expression of both isoforms, with the beta isoform showing dramatic upregulation in microglia and macrophages following ischemic injury [19].

G-Protein Coupling and Signal Transduction

Gq-Mediated Phospholipase C Activation

Both thromboxane prostanoid receptor alpha and thromboxane prostanoid receptor beta couple predominantly to the Gq/G11 family of G proteins, initiating the canonical phospholipase C-beta signaling cascade [1] [20] [21]. This pathway represents the primary mechanism of thromboxane A2 receptor activation and mediates the majority of physiological responses to thromboxane A2 stimulation [1] [21] [22].

Phospholipase C-beta activation occurs through direct interaction with the alpha subunit of Gq proteins following receptor activation [20] [21]. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into two critical second messengers: inositol 1,4,5-trisphosphate and diacylglycerol [20] [21] [22]. The generation of these messengers occurs within seconds of receptor activation and represents the initial biochemical event in the signaling cascade [20].

Inositol 1,4,5-trisphosphate functions as a calcium-mobilizing messenger, binding to specific receptors on the endoplasmic reticulum and triggering the release of intracellular calcium stores [20] [21]. The resulting elevation in cytoplasmic calcium concentration reaches peak levels within 15-30 seconds of receptor activation and serves as a critical cofactor for numerous calcium-dependent enzymatic processes [20] [21]. In platelets, this calcium mobilization represents an essential step in the activation of calcium-dependent protein kinases and the initiation of aggregation responses [21] [23].

Diacylglycerol serves as the endogenous activator of protein kinase C family members, with particular importance for protein kinase C-alpha and protein kinase C-beta isoforms in cardiovascular tissues [20] [21]. Protein kinase C activation leads to the phosphorylation of numerous substrate proteins involved in cytoskeletal reorganization, membrane fusion events, and transcriptional regulation [20] [21]. The sustained nature of diacylglycerol signaling, compared to the transient calcium response, provides a mechanism for prolonged cellular activation following thromboxane A2 receptor stimulation [20] [21].

The Gq-phospholipase C pathway demonstrates remarkable amplification characteristics, with single receptor activation events capable of generating thousands of second messenger molecules [20]. This amplification mechanism ensures that even modest increases in thromboxane A2 concentrations can elicit robust cellular responses [20] [21]. The pathway exhibits complex regulation through feedback mechanisms, including protein kinase C-mediated phosphorylation of the receptor itself, which contributes to desensitization responses [20].

G12/13 Coupling and RhoA Signaling

G12 and G13 protein coupling represents a critical secondary signaling mechanism for both thromboxane A2 receptor isoforms, mediating essential cellular responses related to cytoskeletal reorganization and contractile function [24] [25] [26]. This pathway operates independently of the Gq-phospholipase C cascade and provides unique functional capabilities that complement the primary signaling mechanism [24] [25].

RhoGEF protein activation constitutes the immediate downstream consequence of G12/13 protein stimulation [24] [25]. Four mammalian Rho guanine nucleotide exchange factors respond to G12/13 signaling: p115-RhoGEF, PDZ-RhoGEF, LARG (leukemia-associated RhoGEF), and Lbc-RhoGEF [24]. These exchange factors catalyze the conversion of inactive RhoA-GDP complexes to active RhoA-GTP complexes, thereby initiating downstream effector activation [24] [25].

RhoA activation leads to the stimulation of Rho-associated coiled-coil containing protein kinase (ROCK), which represents the primary effector kinase in this signaling pathway [24] [25] [26]. ROCK-mediated phosphorylation of myosin light chain phosphatase results in sustained myosin light chain phosphorylation and enhanced actin-myosin contractility [24] [25]. This mechanism proves particularly important in vascular smooth muscle cells, where G12/13-RhoA-ROCK signaling mediates sustained vasoconstriction responses [24] [25].

Cytoskeletal remodeling represents a major functional outcome of G12/13 signaling activation [24] [25]. In platelets, this pathway mediates the shape change response that precedes aggregation, characterized by the transformation from discoid to spherical morphology with pseudopod extension [25] [26]. The temporal dynamics of this response differ markedly from Gq-mediated activation, with shape change occurring within 10-15 seconds of receptor stimulation [25] [23].

G12/13 pathway specificity varies between the thromboxane A2 receptor isoforms, with some evidence suggesting differential coupling efficiency [24] [25]. The extended carboxyl-terminal domain of the beta isoform contains multiple serine and threonine residues that may serve as substrates for kinases activated by G12/13 signaling, potentially creating isoform-specific regulatory mechanisms [4] [24].

Isoform-Specific Signaling (Gs and Gi Pathways)

Isoform-specific G protein coupling represents one of the most significant functional distinctions between thromboxane prostanoid receptor alpha and thromboxane prostanoid receptor beta [3] [27] [28]. These differential coupling patterns provide mechanistic explanations for the distinct physiological roles of each isoform and demonstrate the functional importance of the structural differences in their carboxyl-terminal domains [3] [27].

Thromboxane prostanoid receptor alpha demonstrates the capacity to couple to Gs proteins, leading to adenylyl cyclase activation and increased cyclic adenosine monophosphate production [3] [27]. This coupling becomes functionally significant at higher concentrations of thromboxane A2 or synthetic agonists, where it may serve as a negative feedback mechanism to limit excessive activation [3] [27]. The Gs coupling capability of the alpha isoform provides a mechanism for the biphasic dose-response relationships observed with some thromboxane A2 agonists, where high concentrations produce inhibitory rather than stimulatory effects [3] [27].

Thromboxane prostanoid receptor beta exhibits preferential coupling to Gi/Go proteins, resulting in adenylyl cyclase inhibition and decreased cyclic adenosine monophosphate levels [3] [27]. This coupling pattern enhances the sensitivity of cells to thromboxane A2 stimulation by removing the inhibitory influence of cyclic adenosine monophosphate-dependent protein kinase A [3] [27]. The Gi/Go coupling of the beta isoform correlates with enhanced phospholipase A2 activation and prolonged signaling responses [3] [27].

Differential adenylyl cyclase regulation between the isoforms creates distinct cellular environments that influence numerous downstream signaling events [3] [27]. The alpha isoform's capacity to increase cyclic adenosine monophosphate at high agonist concentrations provides a self-limiting mechanism that prevents excessive cellular activation [3] [27]. Conversely, the beta isoform's inhibition of adenylyl cyclase creates conditions favoring sustained activation and enhanced sensitivity to low concentrations of thromboxane A2 [3] [27].

Functional implications of isoform-specific G protein coupling extend to multiple physiological processes [3] [27] [28]. In platelets, where the alpha isoform predominates, the potential for Gs coupling may explain the observation that very high concentrations of thromboxane A2 analogs can inhibit rather than promote aggregation [3] [27]. In endothelial cells, where both isoforms are expressed, the differential adenylyl cyclase regulation may contribute to the complex biphasic responses observed in angiogenic assays [28] [14].

Molecular Basis of Ligand Recognition

Ligand Binding Pocket Architecture

The ligand-binding pocket of the human thromboxane A2 receptor exhibits a sophisticated three-dimensional architecture optimized for the recognition of prostanoid ligands and their synthetic analogs [7] [6] [29]. Crystal structures of the receptor in complex with the antagonists ramatroban and daltroban reveal a deep, hydrophobic cavity that extends from the extracellular surface into the transmembrane core [7] [6].

Structural organization of the binding pocket involves contributions from multiple transmembrane domains, with transmembrane domains 3, 5, 6, and 7 forming the primary binding surface [7] [6] [10]. The pocket demonstrates a distinctive two-layer architecture, with extracellular loops 2 and 3 forming a cap-like structure that partially occludes the binding site from the extracellular milieu [7] [6]. This arrangement creates a protected environment for ligand binding while allowing selective access for appropriate molecules [7] [6].

Disulfide bond stabilization plays a crucial role in maintaining the proper geometry of the binding pocket [7] [6] [8]. Two disulfide bonds provide structural integrity: the conserved disulfide bond between cysteine 107 in transmembrane domain 3 and cysteine 182 in extracellular loop 2, and an additional disulfide bond that stabilizes the extracellular loop architecture [7] [8] [9]. These disulfide bonds ensure that the binding pocket maintains its functional conformation under physiological conditions [7] [8].

Hydrophobic character dominates the binding pocket interior, consistent with the lipophilic nature of prostanoid ligands [7] [29]. The pocket accommodates the cyclopentane ring system and fatty acid side chains characteristic of prostanoid molecules through complementary hydrophobic interactions [7] [29]. Aromatic residues, including tyrosine and phenylalanine, provide pi-pi stacking interactions with aromatic portions of synthetic ligands [7] [29].

Pocket dimensions demonstrate optimization for prostanoid ligand binding, with the cavity extending approximately 12-15 Å into the receptor core [7] [6]. The binding site exhibits sufficient volume to accommodate the extended conformations adopted by prostanoid molecules while providing specificity through complementary surface interactions [7] [6] [29].

Receptor-Ligand Interaction Mechanisms

Molecular recognition between the thromboxane A2 receptor and its ligands involves multiple complementary interaction mechanisms that ensure both binding affinity and selectivity [7] [10] [29]. Hydrogen bonding interactions provide critical specificity determinants, particularly involving the hydroxyl groups characteristic of prostanoid molecules [7] [29].

Electrostatic interactions contribute significantly to ligand binding affinity and specificity [10] [30]. The carboxyl acid moiety present in most prostanoid ligands forms ionic interactions with positively charged residues within the binding pocket [10] [30]. Arginine residues in transmembrane domain 7 demonstrate particular importance for the recognition of the carboxylate group common to prostanoid ligands [10] [30].

Van der Waals interactions between the hydrophobic portions of ligands and complementary receptor residues provide the energetic basis for binding affinity [7] [29]. The cyclopentane ring system of prostanoids and the fatty acid side chains engage in extensive hydrophobic contacts with aromatic and aliphatic residues lining the binding pocket [7] [29]. These interactions demonstrate particular importance for the recognition of the omega-5 hydroxyl group found in many prostanoid ligands [29].

Conformational adaptation occurs upon ligand binding, with both the receptor and ligand undergoing structural adjustments to optimize binding complementarity [7] [6]. The extracellular loops demonstrate particular flexibility, allowing accommodation of ligands with different structural features [7] [8] [9]. This induced-fit mechanism contributes to the ability of the receptor to recognize structurally diverse ligands while maintaining selectivity [7] [6].

Binding kinetics reveal complex association and dissociation mechanisms that reflect the multi-step nature of ligand recognition [7] [10]. Initial ligand encounter occurs through diffusion-limited association, followed by conformational adjustment phases that optimize binding geometry [7] [10]. The presence of the extracellular loop cap creates kinetic barriers that influence both association and dissociation rates [7] [6].

Structure-Activity Relationships of TP Agonists and Antagonists

Agonist structure-activity relationships demonstrate the critical importance of specific structural features for thromboxane A2 receptor activation [31] [32] [30]. Prostanoid agonists require the presence of a carboxylic acid group for high-affinity binding, with modifications to this moiety generally resulting in dramatic reductions in potency [31] [30]. The cyclopentane ring system provides essential structural rigidity, with modifications to ring substitution patterns affecting both binding affinity and functional efficacy [31] [32].

Synthetic agonist development has revealed key pharmacophoric elements essential for receptor activation [33] [31] [32]. U-46619, a widely used synthetic agonist, demonstrates how structural simplification can maintain functional activity while providing enhanced stability compared to the natural ligand thromboxane A2 [33] [31]. The compound retains the essential carboxylic acid and hydroxyl groups while incorporating a stable aromatic ring system that mimics the cyclopentane ring of prostanoids [33] [31].

Antagonist structure-activity relationships reveal different structural requirements compared to agonists, emphasizing the importance of molecular volume and specific interaction patterns [7] [34] [35]. Non-prostanoid antagonists such as ramatroban and daltroban achieve high-affinity binding through entirely different structural motifs compared to prostanoid ligands [7] [34]. These compounds utilize extended aromatic systems and polar substituents to achieve complementary interactions with the binding pocket [7] [34].

Selectivity determinants among prostanoid receptors involve subtle structural differences that affect binding specificity [31] [34] [35]. The thromboxane A2 receptor demonstrates preference for ligands with specific stereochemical configurations, particularly at the omega-5 position [29] [30]. Modifications to the fatty acid side chain length and unsaturation patterns significantly influence selectivity among different prostanoid receptor subtypes [31] [34].

Efficacy relationships demonstrate that binding affinity and functional efficacy can be independently modulated through structural modifications [31] [36]. Partial agonists achieve high-affinity binding while producing submaximal functional responses, suggesting that the molecular mechanisms underlying binding and activation involve distinct structural requirements [31] [36]. Inverse agonists represent compounds that bind with high affinity but stabilize inactive receptor conformations, providing valuable tools for investigating constitutive receptor activity [36] [34].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Hernandez JM, Janssen LJ. Revisiting the usefulness of thromboxane-A2 modulation in the treatment of bronchoconstriction in asthma. Can J Physiol Pharmacol. 2015 Feb;93(2):111-7. doi: 10.1139/cjpp-2014-0364. Epub 2014 Dec 9. Review. PubMed PMID: 25581104.

3: Iorio-Morin C, Germain P, Roy S, Génier S, Labrecque P, Parent JL. Thromboxane A2 modulates cisplatin-induced apoptosis through a Siva1-dependent mechanism. Cell Death Differ. 2012 Aug;19(8):1347-57. doi: 10.1038/cdd.2012.11. Epub 2012 Feb 17. PubMed PMID: 22343716; PubMed Central PMCID: PMC3392624.

4: Zhilyuk VI, Levykh AE, Mamchur VI. A study of the mechanisms for antiaggregant activity of pyrrolidone derivatives in rats with chronic hyperglycemia. Bull Exp Biol Med. 2014 Apr;156(6):799-802. doi: 10.1007/s10517-014-2454-8. Epub 2014 May 3. PubMed PMID: 24824701.

5: Andoh T, Yamamoto A, Haza S, Yuhki KI, Ushikubi F, Narumiya S, Kuraishi Y. Thromboxane A2 is Involved in Itch-associated Responses in Mice with Atopic Dermatitis-like Skin Lesions. Acta Derm Venereol. 2016 Nov 2;96(7):899-904. doi: 10.2340/00015555-2437. PubMed PMID: 27066774.

6: Halushka PV, Lefer AM. Thromboxane A2 in health and disease. Fed Proc. 1987 Jan;46(1):131-2. PubMed PMID: 3542572.

7: Devillier P, Bessard G. Thromboxane A2 and related prostaglandins in airways. Fundam Clin Pharmacol. 1997;11(1):2-18. Review. PubMed PMID: 9182072.

8: Tada M, Hoshida S, Kuzuya T, Inoue M, Minamino T, Abe H. Augmented thromboxane A2 generation and efficacy of its blockade in acute myocardial infarction. Int J Cardiol. 1985 Jul;8(3):301-12. PubMed PMID: 4040500.

9: Suehiro T, Yanaga K, Itasaka H, Kishikawa K, Shirbe K, Shimada M, Sugimachi K. Thromboxane A2 in preservation-reperfusion injury: the effect of thromboxane A2 synthetase inhibitor. J Surg Res. 1996 May;62(2):216-23. PubMed PMID: 8632642.

10: Lefer AM, Smith EF 3rd, Araki H, Smith JB, Aharony D, Claremon DA, Magolda RL, Nicolaou KC. Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic thromboxane A2, a stable analog of thromboxane A2. Proc Natl Acad Sci U S A. 1980 Mar;77(3):1706-10. PubMed PMID: 6929517; PubMed Central PMCID: PMC348566.

11: Jeremy JY, Mikhailidis DP, Thompson CS, Barradas MA, Dandona P. Platelet thromboxane A2 synthesizing capacity is enhanced by fasting but diminished by diabetes mellitus in the rat. Diabetes Res. 1988 Aug;8(4):177-81. PubMed PMID: 3233878.

12: Modesti PA, Abbate R, Gensini GF, Colella A, Neri Serneri GG. Platelet thromboxane A2 receptors in type I diabetes. Clin Sci (Lond). 1991 Feb;80(2):101-5. PubMed PMID: 1848160.

13: Purchase M, Dusting GJ, Li DM, Read MA. Physiological concentrations of epinephrine potentiate thromboxane A2 release from platelets in the isolated rat heart. Circ Res. 1986 Jan;58(1):172-6. PubMed PMID: 3080260.

14: Sachinidis A, Flesch M, Ko Y, Schrör K, Böhm M, Düsing R, Vetter H. Thromboxane A2 and vascular smooth muscle cell proliferation. Hypertension. 1995 Nov;26(5):771-80. PubMed PMID: 7591017.

15: Reilly M, Fitzgerald GA. Cellular activation by thromboxane A2 and other eicosanoids. Eur Heart J. 1993 Dec;14 Suppl K:88-93. Review. PubMed PMID: 8131796.

16: Pandey AK, Yin X, Schiffer RB, Hutson JC, Stocco DM, Grammas P, Wang X. Involvement of the thromboxane A2 receptor in the regulation of steroidogenic acute regulatory gene expression in murine Leydig cells. Endocrinology. 2009 Jul;150(7):3267-73. doi: 10.1210/en.2008-1425. Epub 2009 Mar 26. PubMed PMID: 19325001; PubMed Central PMCID: PMC2703522.

17: Heemskerk JW, Feijge MA, Kester A, Hornstra G. Dietary fat modifies thromboxane A2-induced stimulation of rat platelets. Biochem J. 1991 Sep 1;278 ( Pt 2):399-404. PubMed PMID: 1898333; PubMed Central PMCID: PMC1151356.

18: Nagai H, Shimazawa T, Yakuo I, Aoki M, Koda A, Kasahara M. The role of thromboxane A2 [TxA2] in liver injury in mice. Prostaglandins. 1989 Oct;38(4):439-46. PubMed PMID: 2813811.

19: Smith EF 3rd. Thromboxane A2 in cardiovascular and renal disorders: is there a defined role for thromboxane receptor antagonists or thromboxane synthase inhibitors? Eicosanoids. 1989;2(4):199-212. Review. PubMed PMID: 2534279.

20: Moncada S, Vane JR. Interrelationships between prostacyclin and thromboxane A2. Ciba Found Symp. 1980;78:165-83. PubMed PMID: 6258879.

Explore Compound Types